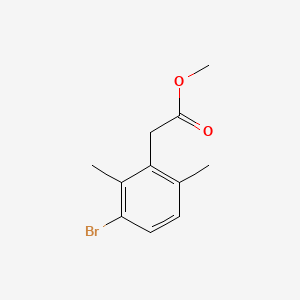
1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine” is a chemical compound with the molecular formula C15H17BrN2O . It has a molecular weight of 321.218.
Synthesis Analysis
The synthesis of such compounds typically involves multiple steps. One common approach is electrophilic substitution reactions . The first step is the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate . In the case of this compound, a bromination step might be involved .Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring, which is a cyclic compound with alternating double and single bonds . The compound also contains bromine, ethoxy, and diamine functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound likely involve the benzene ring and the functional groups attached to it. Electrophilic aromatic substitution is a common reaction for benzene derivatives . In this process, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (321.218) and molecular formula (C15H17BrN2O). Other properties such as melting point, boiling point, and density would require specific experimental data .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
This compound could be used in Suzuki–Miyaura (SM) cross-coupling reactions . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Electrophilic Aromatic Substitution
“1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine” could undergo electrophilic aromatic substitution . This process involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Drug Development
This compound could find applications in drug development . The 1,2,3-triazole moiety has found widespread application in various areas, including drug development .
Nanotube Production
The compound could be used in the production of nanotubes . The 1,2,3-triazole moiety has been used in nanotube production .
Cyclic Peptide Synthesis
“1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine” could be used in cyclic peptide synthesis . The 1,2,3-triazole moiety has been used in cyclic peptide synthesis .
Dendrimer Synthesis
This compound could be used in dendrimer synthesis . The 1,2,3-triazole moiety has been used in dendrimer synthesis .
Enzyme Modification
“1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine” could be used for enzyme modification . The 1,2,3-triazole moiety has been used in enzyme modification .
Creation of Liquid Crystals
This compound could be used in the creation of liquid crystals . The 1,2,3-triazole moiety has been used in the creation of liquid crystals .
Wirkmechanismus
Target of Action
The primary target of 1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine is the benzylic position of the benzene ring . The benzylic position is a carbon atom adjacent to the benzene ring, which is particularly reactive due to the resonance stabilization provided by the aromatic ring .
Mode of Action
The compound interacts with its target through a free radical reaction . This reaction is initiated by N-bromosuccinimide (NBS), which loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom from the benzylic position, forming succinimide (SH) and a benzylic radical . The benzylic radical can then react with NBS to form the brominated compound .
Biochemical Pathways
The free radical reaction at the benzylic position is part of a broader class of reactions known as electrophilic aromatic substitutions . These reactions involve the replacement of a hydrogen atom on an aromatic ring with an electrophile, preserving the aromaticity of the ring . The bromination of the benzylic position can lead to changes in the properties of the benzene ring, potentially affecting downstream biochemical pathways.
Pharmacokinetics
The compound’smolecular weight (321.21) and rotatable bond count (5) suggest that it may have reasonable bioavailability .
Zukünftige Richtungen
The future directions for the study and use of this compound could involve further exploration of its synthesis and reactions. This could include studying its reactivity with various electrophiles and nucleophiles, and exploring its potential applications in various fields such as materials science or medicinal chemistry .
Eigenschaften
IUPAC Name |
1-N-benzyl-4-bromo-5-ethoxybenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O/c1-2-19-15-9-14(13(17)8-12(15)16)18-10-11-6-4-3-5-7-11/h3-9,18H,2,10,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVWCESRTFCFRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)NCC2=CC=CC=C2)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Benzyl-4-bromo-5-ethoxybenzene-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B581603.png)








![2-Azaspiro[3.3]heptane hemioxalate](/img/structure/B581619.png)



